3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties. The thiazolidine-2,4-dione scaffold is a key structural motif in various bioactive molecules, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 2-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of deep eutectic solvents, can also be employed to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antidiabetic properties, particularly as a peroxisome proliferator-activated receptor (PPAR) activator.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride involves its interaction with molecular targets such as PPARs. By activating these receptors, the compound can modulate gene expression related to glucose and lipid metabolism, thereby exerting its antidiabetic effects. Additionally, its antimicrobial activity is attributed to the inhibition of biosynthetic enzymes, leading to cell death in pathogenic microorganisms .
Comparison with Similar Compounds
2,4-Thiazolidinedione: A well-known PPAR activator with antidiabetic properties.
Thiazolidine-2,4-dione derivatives: Various derivatives with modifications at different positions on the thiazolidine ring.
Uniqueness: 3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride is unique due to the presence of the 2-aminopropyl group, which enhances its pharmacological profile compared to other thiazolidine-2,4-dione derivatives. This modification can improve its binding affinity to molecular targets and increase its biological activity .
Properties
IUPAC Name |
3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZWCSYINVJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CSC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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